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Compound of Interest

Compound Name: Oxazine 750

Cat. No.: B1220077 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Oxazine 750 is a far-red fluorescent dye that serves as a valuable tool for DNA content

analysis in flow cytometry. Its excitation by a common 633 nm helium-neon laser and emission

in the far-red spectrum make it suitable for multicolor experiments with minimal spectral overlap

with fluorochromes excited by blue (488 nm) or violet (405 nm) lasers. This application note

provides a detailed protocol for the use of Oxazine 750 in analyzing DNA content for cell cycle

studies, covering cell preparation, staining, data acquisition, and analysis.

Quantitative Data Summary
For reproducible and accurate results, it is crucial to standardize parameters such as dye

concentration and instrument settings. The following table summarizes the key quantitative

parameters for using Oxazine 750 in flow cytometry.
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Parameter Value Reference

Excitation Wavelength 633 nm [1]

Emission Wavelength > 665 nm [1]

Staining Concentration 10 - 30 µM [1]

Cell Permeabilization
Ethanol fixation or detergent

permeabilization
[1][2]

RNA Staining
No significant staining

observed
[1]

Experimental Protocols
This section details the necessary steps for preparing, staining, and analyzing cells for DNA

content using Oxazine 750.

Materials
Oxazine 750 dye

Phosphate-Buffered Saline (PBS)

70% Ethanol, ice-cold

Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum)

Detergent-based permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)

Flow cytometer equipped with a 633 nm laser and appropriate filters

Cell Preparation and Fixation
Two common methods for preparing cells for Oxazine 750 staining are ethanol fixation and

detergent permeabilization.

Method 1: Ethanol Fixation (Recommended for DNA analysis)
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Ethanol fixation is a widely used method for cell cycle analysis as it denatures proteins and

permeabilizes the cell membrane, allowing for stoichiometric DNA staining.[3]

Harvest cells and centrifuge at 300-500 x g for 5 minutes.

Discard the supernatant and wash the cell pellet with cold PBS.

Centrifuge again and discard the supernatant.

Resuspend the cell pellet by gentle vortexing.

While vortexing, slowly add ice-cold 70% ethanol dropwise to a final concentration of

approximately 1 x 10^6 cells/mL.

Incubate the cells on ice or at -20°C for at least 30 minutes. Fixed cells can often be stored

at -20°C for an extended period.

Method 2: Detergent Permeabilization

Detergent-based permeabilization is a gentler alternative that can be useful when preserving

certain cell surface markers.

Harvest and wash cells as described in steps 1-3 of the ethanol fixation protocol.

Resuspend the cell pellet in staining buffer.

Add a detergent-based permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

Incubate for 10-15 minutes at room temperature.

Proceed immediately to the staining step.

Oxazine 750 Staining
Following fixation or permeabilization, wash the cells with staining buffer.

Centrifuge at 300-500 x g for 5 minutes and discard the supernatant.
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Resuspend the cell pellet in a near-isotonic staining buffer to a concentration of

approximately 1 x 10^6 cells/mL.[1]

Add Oxazine 750 to a final concentration of 10-30 µM. The optimal concentration may need

to be determined empirically for different cell types.

Incubate at room temperature for 15-30 minutes, protected from light. Incubation times may

vary depending on the cell type and should be optimized.

The cells are now ready for analysis on the flow cytometer. A final wash step is generally not

required.

Flow Cytometry Acquisition and Analysis
Set up the flow cytometer with a 633 nm laser for excitation.

Collect the Oxazine 750 fluorescence signal using a long-pass filter, typically >665 nm.

Use a low flow rate during acquisition to ensure high-quality data.

Create a histogram of the fluorescence intensity to visualize the cell cycle distribution

(G0/G1, S, and G2/M phases).

Implement a gating strategy to exclude debris and cell aggregates (doublets). This is

typically done by plotting the pulse area versus pulse height or pulse width of the

fluorescence signal.

Analyze the resulting histogram using cell cycle analysis software to quantify the percentage

of cells in each phase.

Visualizations
Experimental Workflow for Cell Cycle Analysis using
Oxazine 750
The following diagram illustrates the general workflow for preparing and analyzing cells for DNA

content with Oxazine 750.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/3753918/
https://www.benchchem.com/product/b1220077?utm_src=pdf-body
https://www.benchchem.com/product/b1220077?utm_src=pdf-body
https://www.benchchem.com/product/b1220077?utm_src=pdf-body
https://www.benchchem.com/product/b1220077?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1220077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Preparation

Fixation/Permeabilization

Staining

Data Acquisition & Analysis

Cell Culture

Harvest Cells

Wash with PBS

Ethanol Fixation
(70%, -20°C)

Oxazine 750 Staining
(10-30 µM)

Flow Cytometry
Acquisition (633 nm laser)

Gating
(Debris & Doublet Exclusion)

Cell Cycle Analysis

Click to download full resolution via product page

Figure 1. A flowchart of the experimental workflow.
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Logical Relationship in Data Gating Strategy
This diagram outlines the hierarchical gating strategy for isolating single cells for accurate DNA

content analysis.
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Figure 2. A diagram of the data analysis gating strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1220077?utm_src=pdf-body-img
https://www.benchchem.com/product/b1220077?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/3753918/
https://pubmed.ncbi.nlm.nih.gov/3753918/
https://www.sigmaaldrich.com/JP/ja/tech-docs/paper/32423
https://www.sigmaaldrich.com/JP/ja/tech-docs/paper/32423
https://www.bio-rad-antibodies.com/flow-cytometry-fix-and-perm.html
https://www.benchchem.com/product/b1220077#detailed-protocol-for-oxazine-750-in-flow-cytometry-dna-analysis
https://www.benchchem.com/product/b1220077#detailed-protocol-for-oxazine-750-in-flow-cytometry-dna-analysis
https://www.benchchem.com/product/b1220077#detailed-protocol-for-oxazine-750-in-flow-cytometry-dna-analysis
https://www.benchchem.com/product/b1220077#detailed-protocol-for-oxazine-750-in-flow-cytometry-dna-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1220077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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